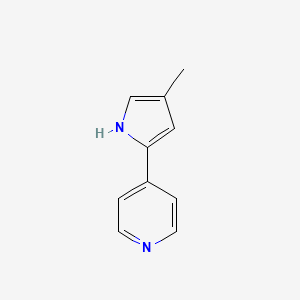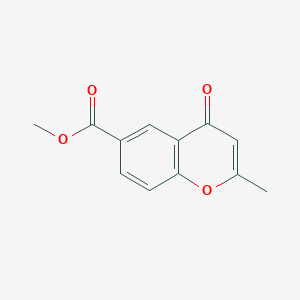
Methyl 3-(3,5-Dimethyl-1-trityl-4-pyrazolyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32662019 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of MFCD32662019 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts to facilitate the process.
Intermediate Formation: The intermediate compounds are formed through controlled reactions, ensuring the desired structure and properties.
Final Synthesis: The final compound is synthesized through a series of purification and crystallization steps to achieve high purity and stability.
Industrial production methods often involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The preparation method is designed to be simple and suitable for large-scale production .
Analyse Des Réactions Chimiques
MFCD32662019 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
MFCD32662019 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: MFCD32662019 is used in the production of various industrial products, including polymers and coatings
Mécanisme D'action
The mechanism of action of MFCD32662019 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
MFCD32662019 is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structures or functional groups. The comparison focuses on:
Reactivity: MFCD32662019 may exhibit different reactivity patterns compared to similar compounds.
Stability: The stability of MFCD32662019 under various conditions is often superior to that of similar compounds.
Applications: The specific applications of MFCD32662019 may differ from those of similar compounds, making it a valuable addition to scientific research .
Conclusion
MFCD32662019 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, and wide range of applications make it a valuable subject of study. Continued research on this compound will likely uncover even more uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C32H28N2O2 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
methyl 3-(3,5-dimethyl-1-tritylpyrazol-4-yl)benzoate |
InChI |
InChI=1S/C32H28N2O2/c1-23-30(25-14-13-15-26(22-25)31(35)36-3)24(2)34(33-23)32(27-16-7-4-8-17-27,28-18-9-5-10-19-28)29-20-11-6-12-21-29/h4-22H,1-3H3 |
Clé InChI |
ABUPPSWJIVWLBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C5=CC(=CC=C5)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)





![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)



